HC-070

説明

HC-070 is a potent inhibitor of TRPC4 and TRPC5, leading to anxiolytic and antidepressant effects in mice.

生物活性

HC-070 is a selective antagonist of the Transient Receptor Potential C4 (TRPC4) and C5 (TRPC5) channels, which are implicated in various physiological processes, including pain sensation, anxiety, and depression. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound exhibits potent inhibitory effects on TRPC4 and TRPC5 channels. In vitro studies demonstrate that it inhibits human TRPC5 with an IC50 of 9.3 nM and TRPC4 with an IC50 of 46.0 nM, indicating strong selectivity for these targets over a range of other ion channels and receptors . The compound's selectivity is over 400-fold compared to other physiological targets, making it a valuable tool for studying the role of TRPC4 and TRPC5 in the central nervous system (CNS) and peripheral pain pathways .

Anxiolytic and Antidepressant Effects

In animal models, this compound has shown significant anxiolytic and antidepressant-like effects. For instance, treatment with this compound reduced context fear memory in male CD-1 mice, indicating its potential to modulate fear responses . Additionally, this compound decreased immobility time in the forced swim test (FST), suggesting antidepressant-like properties .

Analgesic Efficacy

This compound has been evaluated for its analgesic properties in various pain models. In studies involving visceral pain sensitivity assessed through colonic distension tests, this compound significantly attenuated hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS) injection . The compound demonstrated dose-dependent efficacy in reducing both visceral and mechanical pain sensitivity in chronic constriction injury models .

Table 1: Summary of Biological Activities of this compound

Neuroprotective Effects

Recent research has suggested that this compound may have neuroprotective effects. In models of Parkinson's disease, this compound treatment was associated with improved mitochondrial function and reduced oxidative stress markers . This indicates a potential role for this compound in neurodegenerative disease management.

科学的研究の応用

Anxiolytic Effects

In behavioral tests, HC-070 has shown significant anxiolytic effects. For instance, in the elevated plus maze test, oral administration of this compound reduced anxiety-like behaviors induced by cholecystokinin tetrapeptide (CCK-4) . The compound effectively attenuates CCK-4's anxiogenic effects, mirroring the behavioral phenotype observed in TRPC4 and TRPC5 knockout mice.

Antidepressant-Like Effects

This compound also exhibits antidepressant-like properties. In models such as the tail suspension and forced swim tests, treatment with this compound significantly decreased immobility time without affecting locomotor activity . These findings suggest that this compound may provide therapeutic benefits for mood disorders by modulating calcium influx through TRPC channels.

Neuroprotection

Recent studies indicate that this compound has neuroprotective potential by improving mitochondrial health and reducing oxidative stress and apoptosis . This property is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role.

Pharmacokinetics and Bioavailability

Upon oral dosing in mice, this compound achieves adequate exposure levels in both brain and plasma to facilitate behavioral testing . Detailed pharmacokinetic studies reveal that effective concentrations are reached that correlate with its inhibitory action on TRPC channels.

Behavioral Studies Summary

Pharmacokinetic Profile

化学反応の分析

Structural Composition

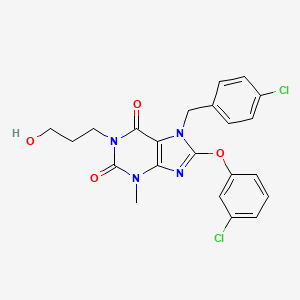

HC-070 features a methylxanthine core with three distinct substituents (Fig 1A ):

-

Hydroxypropyl tail : Provides polar interactions.

-

Chlorophenyl ring : Engages in hydrophobic and π-π stacking interactions.

-

Chlorophenoxy ring : Exhibits flexibility due to proximity to cysteine residues.

This clover-shaped structure enables selective binding to TRPC4/5 over related channels (e.g., TRPC3/6/7) .

Key Biochemical Interactions

This compound binds to TRPC5 at a pocket formed by S5, S6, and the pore helix of adjacent subunits . Critical interactions include:

| Interaction Type | Residues Involved | Functional Role |

|---|---|---|

| π-π Stacking | F576 (pore helix) | Stabilizes methylxanthine core |

| Hydrogen Bonds | R557, Q573, W577 | Anchor hydroxypropyl tail |

| Hydrophobic | F569, L572, F599 | Bind chlorophenyl ring |

Mutations (e.g., Q573A, F599N) reduce this compound’s potency by 10–100×, confirming these interactions .

Pharmacological Activity

This compound inhibits TRPC4/5 homomers and heteromers (TRPC1/4, TRPC1/5) with nanomolar efficacy:

| Channel Type | Activation Method | IC₅₀ (nM) | Source |

|---|---|---|---|

| hTRPC5 | La³⁺ (80 µM) | 0.52 ± 0.11 | |

| mTRPC5 | Carbachol/M1R | 3.4 ± 0.6 | |

| hTRPC4 | Carbachol/M2R | 0.49 ± 0.10 | |

| hTRPC1/hTRPC5 | La³⁺ (80 µM) | 1.4 ± 0.6 |

Its selectivity over other ion channels (e.g., TRPV1, TRPA1) exceeds 400-fold .

Analogues and Modifications

-

Pico145 (HC-608) : Replaces chlorophenoxy with trifluoromethoxy, enhancing potency .

-

AM237 : Converts this compound into a TRPC5 activator via structural tweaks .

These modifications highlight the role of the chlorophenoxy ring in tuning activity. For example, trifluoromethoxy in Pico145 improves hydrophobic packing with residues (L521, Y524, V610) .

Stability and Solubility

-

Protein Binding : >99% plasma protein binding (PPB), limiting free concentrations .

-

Brain Penetration : Achieves unbound brain concentrations of ~1.5 nM at 10 mg/kg oral dose .

Mechanism of Action

This compound blocks TRPC4/5 channels by:

-

Steric Hindrance : Occupying the pore helix-S5/S6 interface .

-

Conformational Locking : Stabilizing the closed state via interactions with F576 and Q573 .

-

Selectivity : Leveraging residue conservation (e.g., F569, L572) absent in TRPC3/6/7 .

Research Limitations

特性

IUPAC Name |

8-(3-chlorophenoxy)-7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N4O4/c1-26-19-18(20(30)27(22(26)31)10-3-11-29)28(13-14-6-8-15(23)9-7-14)21(25-19)32-17-5-2-4-16(24)12-17/h2,4-9,12,29H,3,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJPVPHNGWEIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CCCO)N(C(=N2)OC3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。